molecular formula C25H23NO3 B6544966 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929389-96-8

5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Cat. No. B6544966
CAS RN: 929389-96-8
M. Wt: 385.5 g/mol
InChI Key: FHKCGKUFVHDTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is an organic compound with a wide range of applications in the field of organic synthesis. It is a white crystalline solid with a melting point of 143-145°C. This compound has been extensively studied in the past few decades due to its potential as a pharmaceutical intermediate and its application in the synthesis of various other compounds.

Scientific Research Applications

5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide has a wide range of applications in scientific research. It has been used in the synthesis of various other compounds, such as benzofuran derivatives, which have been studied for their potential use as pharmaceutical intermediates. It has also been used in the synthesis of various other compounds, such as aryl amines and aryl ethers, which have been studied for their potential use as catalysts in organic synthesis. In addition, it has been used in the synthesis of various other compounds, such as aryl amines and aryl ethers, which have been studied for their potential use as inhibitors of enzyme activity.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is not well understood. However, it is believed that the compound acts as an inhibitor of enzyme activity by binding to the enzyme and blocking its active site. Additionally, it is believed that the compound can interact with other molecules in the cell, such as DNA or proteins, and interfere with their normal functioning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide are not well understood. However, it is believed that the compound can interact with various molecules in the cell, such as DNA or proteins, and interfere with their normal functioning. Additionally, it is believed that the compound can act as an inhibitor of enzyme activity by binding to the enzyme and blocking its active site.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide in laboratory experiments is its availability. The compound is commercially available and can be easily obtained from chemical suppliers. Additionally, the compound is relatively stable and can be stored for extended periods of time.
The main limitation of using 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide in laboratory experiments is its toxicity. The compound is toxic and should be handled with care. Additionally, the compound is not soluble in water, and must be dissolved in a suitable organic solvent before use.

Future Directions

The potential future directions for 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide include further research into its mechanism of action, biochemical and physiological effects, and potential applications in pharmaceuticals and organic synthesis. Additionally, further research into the synthesis of other compounds using 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide as a starting material could be explored. Finally, further research into the potential toxicity of the compound and its potential side effects could be conducted.

Synthesis Methods

The synthesis of 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is achieved through a multi-step process. The starting material is an aryl halide, which is reacted with a base such as sodium ethoxide in a solvent such as ethanol. This reaction produces an aryl ether, which is then reacted with an amine in the presence of a catalytic amount of a Lewis acid such as boron trifluoride. This reaction produces an aryl amine, which is then reacted with an aldehyde in the presence of a base such as sodium hydroxide. This reaction produces the desired product, 5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide.

properties

IUPAC Name

5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-3-17-10-8-9-13-21(17)26-25(27)23-20-16-19(28-4-2)14-15-22(20)29-24(23)18-11-6-5-7-12-18/h5-16H,3-4H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKCGKUFVHDTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-N-(2-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

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